Methylammonium iodide

Descripción

Propiedades

Número CAS |

14965-49-2 |

|---|---|

Fórmula molecular |

CH6IN |

Peso molecular |

158.970 g/mol |

Nombre IUPAC |

methanamine;hydroiodide |

InChI |

InChI=1S/CH5N.HI/c1-2;/h2H2,1H3;1H |

Clave InChI |

LLWRXQXPJMPHLR-UHFFFAOYSA-N |

SMILES |

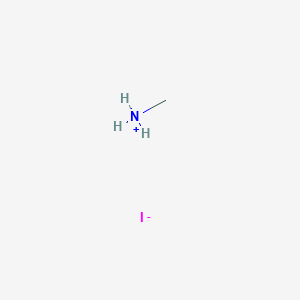

C[NH3+].[I-] |

SMILES canónico |

CN.I |

Otros números CAS |

14965-49-2 |

Pictogramas |

Irritant |

Números CAS relacionados |

74-89-5 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

What are the fundamental properties of Methylammonium iodide?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylammonium (B1206745) iodide (MAI), with the chemical formula CH₃NH₃I, is an organic ammonium (B1175870) halide salt that has garnered significant attention in the scientific community, primarily for its critical role as a precursor in the fabrication of perovskite solar cells.[1] Its unique properties facilitate the formation of the pervoskite crystal structure, which exhibits exceptional optoelectronic characteristics.[2] This technical guide provides an in-depth overview of the fundamental properties of MAI, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical and Physical Properties

Methylammonium iodide is a white, crystalline solid at room temperature.[3] It is composed of the methylammonium cation (CH₃NH₃⁺) and the iodide anion (I⁻). The stability of MAI is a crucial factor in the performance and longevity of perovskite-based devices, with decomposition pathways influenced by factors such as temperature and humidity.[4]

General Properties

| Property | Value | References |

| Chemical Formula | CH₆IN | [5] |

| Molecular Weight | 158.97 g/mol | [5] |

| Appearance | White, crystalline solid | [3] |

| Melting Point | 270-280 °C | [6] |

Solubility

| Solvent | Solubility | References |

| Dimethylformamide (DMF) | Soluble | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [4] |

| Water | Soluble | |

| Methanol | Slightly Soluble | |

| Ethanol | Soluble | [5] |

| Diethyl ether | Soluble | [5] |

Crystal Structure

The crystal structure of this compound has been a subject of detailed investigation, as it directly influences the properties of the resulting perovskite films. At room temperature, MAI typically exhibits a tetragonal crystal structure.

| Crystal System | Space Group | Lattice Parameters | References |

| Tetragonal | P4/nmm | a = 5.124 Å, b = 5.124 Å, c = 9.039 Å | [7] |

Optical and Electronic Properties

The optical and electronic properties of MAI are fundamental to its function in optoelectronic devices. The band gap of MAI is a key parameter that determines its light absorption characteristics.

| Property | Value | References |

| Band Gap | ~2.06 eV | [8] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of methylamine (B109427) with hydroiodic acid.[9]

Materials:

-

Methylamine (CH₃NH₂) solution (e.g., 40% in water)[10]

-

Hydroiodic acid (HI) (e.g., 57% in water)[10]

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Ice bath

Procedure:

-

In a round-bottom flask placed in an ice bath, slowly add hydroiodic acid dropwise to a stirred solution of methylamine.[10]

-

Continue stirring the reaction mixture at 0 °C for approximately 2 hours.[9][10]

-

Remove the solvent from the resulting solution using a rotary evaporator at around 50 °C to obtain the crude this compound precipitate.[9]

-

Wash the crude product multiple times with diethyl ether to remove unreacted starting materials and byproducts.[10]

-

For further purification, the washed solid can be recrystallized from a solvent such as ethanol.[9]

-

Dry the purified this compound crystals under vacuum overnight.[10]

Characterization Techniques

XRD is employed to determine the crystal structure and phase purity of the synthesized MAI.

Instrument:

-

Powder X-ray diffractometer with a CuKα radiation source.[11]

Procedure:

-

A small amount of the powdered MAI sample is placed on a sample holder.

-

The sample is irradiated with X-rays at various angles (2θ).

-

The diffracted X-rays are detected and plotted as a function of the 2θ angle.

-

The resulting diffraction pattern is compared with standard diffraction patterns to identify the crystal structure.[6]

UV-Vis spectroscopy is used to determine the optical properties of MAI, particularly its absorption spectrum and band gap.

Instrument:

-

UV-Vis spectrophotometer.[6]

Procedure:

-

A dilute solution of MAI in a suitable solvent (e.g., DMF) is prepared.

-

The solution is placed in a cuvette and its absorbance is measured over a range of wavelengths.

-

The absorption spectrum can be used to calculate the optical band gap using a Tauc plot.

PL spectroscopy provides insights into the electronic properties and defect states of MAI.

Instrument:

-

Fluorescence spectrophotometer with a suitable excitation source (e.g., a laser with a wavelength shorter than the absorption onset of MAI).[12][13]

Procedure:

-

The MAI sample (thin film or solution) is excited with the light source.

-

The emitted light (photoluminescence) is collected and its spectrum is recorded.

-

The position and intensity of the PL peak provide information about the radiative recombination processes in the material.

Role in Perovskite Solar Cells

This compound is a fundamental component in the synthesis of methylammonium lead iodide (MAPbI₃) perovskite, the active layer in many high-efficiency solar cells.[14] The formation of the perovskite structure typically involves the reaction of MAI with a lead halide, such as lead iodide (PbI₂).[15][16] The stoichiometry and purity of the MAI precursor have a significant impact on the quality and stability of the resulting perovskite film.

Thermal Stability and Decomposition

The thermal stability of MAI is a critical concern for the long-term performance of perovskite devices. At elevated temperatures, MAI can decompose, leading to the degradation of the perovskite film.[4] The primary decomposition products are methylamine (CH₃NH₂) and hydrogen iodide (HI), although other pathways have been identified.[17] Understanding these decomposition mechanisms is essential for developing strategies to enhance the stability of perovskite solar cells.

Conclusion

This compound is a pivotal material in the field of perovskite photovoltaics. Its fundamental properties, including its crystal structure, solubility, and optoelectronic characteristics, are intrinsically linked to the performance and stability of perovskite solar cells. The synthesis and purification of high-purity MAI are crucial steps in fabricating high-quality perovskite films. Continued research into the properties and stability of MAI will undoubtedly contribute to the advancement of perovskite technology and its commercial viability.

References

- 1. Formation and degradation mechanism of methylammonium lead iodide perovskite thin film fabricated by electrospray technique: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Reversible Decomposition of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Photoluminescence Blinking of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods Induced by Surface Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. The growth of methylammonium lead iodide perovskites by close space vapor transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01304A [pubs.rsc.org]

- 15. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. On the formation of methylammonium lead iodide perovskite thin films using a sequential close space vapor transport process [udspace.udel.edu]

- 17. pubs.acs.org [pubs.acs.org]

Methylammonium Iodide: A Comprehensive Technical Guide to its Crystal Structure and Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylammonium (B1206745) iodide (MAI), with the chemical formula CH₃NH₃I, is an organic ammonium (B1175870) halide salt. While it is a crucial precursor in the synthesis of methylammonium lead iodide (MAPbI₃) perovskites, which have garnered immense interest for their applications in photovoltaics, its own solid-state properties are of significant fundamental interest. Understanding the crystal structure and phase behavior of MAI is essential for controlling the quality of perovskite thin films and for exploring potential applications of MAI in its own right. This technical guide provides an in-depth overview of the crystal structure of methylammonium iodide, its temperature-dependent phase transitions, and the experimental methodologies used for its characterization. It is important to note that while the literature on MAPbI₃ is extensive, detailed and consistent crystallographic data for pure MAI is less common, with some discrepancies reported in the literature.

Crystal Structure of this compound

This compound exhibits polymorphism, meaning it can exist in multiple crystal structures, or phases, depending on the temperature. The primary reported phases at atmospheric pressure are the low-temperature β' phase, the room-temperature α' phase, and a high-temperature ε phase. A metastable δ phase has also been identified upon rapid cooling. There is some variance in the reported crystallographic data in the literature.

Table 1: Summary of Reported Crystal Structures for this compound (CH₃NH₃I)

| Phase | Temperature Stability | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| α' | Room Temperature | Tetragonal | P4/nmm (No. 129) | a = b = 5.12, c = 9.00 | [1] |

| α' | Room Temperature | Tetragonal | P4/nmm | Not explicitly stated | [2] |

| (unnamed) | Not specified | Orthorhombic | P2₁2₁2₁ | a = 9.0225, b = 5.1341, c = 5.0958 | [1] |

| δ (metastable) | Low Temperature (formed on rapid cooling) | Orthorhombic | Pbma | Not explicitly stated | [3] |

Note: The crystallographic data for all phases of pure MAI is not as well-documented and consistent as for the related perovskite MAPbI₃. The orthorhombic structure reported in one study[1] was determined through ab initio methods and may represent a different refinement or polymorph.

Phase Transitions of this compound

This compound undergoes at least two major phase transitions at atmospheric pressure. These transitions are associated with changes in the orientational ordering of the methylammonium cation within the crystal lattice.

Table 2: Phase Transition Temperatures of this compound (CH₃NH₃I)

| Transition | Transition Temperature | Technique | Notes | Reference |

| β' (orthorhombic) ↔ α' (tetragonal) | -110 °C (163 K) | Infrared Spectroscopy | - | [4] |

| δ (orthorhombic) → α' (tetragonal) | 164.0 K (-109.15 °C) | Calorimetry (for deuterated MAI) | Higher-order transition | [3] |

| α' (tetragonal) ↔ ε (cubic) | 146 °C (419 K) | Infrared Spectroscopy | - | [4] |

These phase transitions are critical as they influence the material's physical properties, including its dielectric constant and vibrational modes. The transition from the low-temperature, more ordered phase to the higher-temperature, more disordered phases is driven by the increasing thermal energy allowing for greater rotational freedom of the CH₃NH₃⁺ cation.

Experimental Protocols

Synthesis of this compound Crystals

High-purity this compound crystals are essential for accurate characterization and for the synthesis of high-quality perovskite materials. A common solution-based synthesis method is as follows:

Materials:

-

Methylamine (B109427) (CH₃NH₂, 40% in methanol (B129727) or water)

-

Hydroiodic acid (HI, 57 wt% in water)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Chill a round-bottom flask containing the methylamine solution in an ice bath under constant stirring.

-

Slowly add a stoichiometric amount of hydroiodic acid dropwise to the methylamine solution. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.[5][6]

-

Continue stirring the reaction mixture in the ice bath for approximately 2 hours after the addition of HI is complete.

-

Remove the solvent (water/methanol) from the resulting solution using a rotary evaporator at a temperature of 40-50°C until a white or yellowish-white precipitate forms.[5][7]

-

To purify the crude product, wash the crystals multiple times with diethyl ether. This can be done by sonicating the crystals in diethyl ether and then filtering.[5]

-

An alternative purification step involves recrystallization from a solvent such as ethanol.[6]

-

Dry the purified white crystals of this compound in a vacuum oven at approximately 60°C for 24 hours to remove any residual solvent.[6]

-

Store the final product in a desiccator or inert atmosphere to prevent moisture absorption.

Characterization of Crystal Structure and Phase Transitions

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of MAI.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

-

Finely grind the dried MAI crystals into a homogeneous powder using a mortar and pestle.

-

Mount the powder on a zero-background sample holder.

Data Collection:

-

Scan the sample over a 2θ range of 10-60° with a step size of 0.02° and a suitable scan speed.

-

For phase transition studies, use a diffractometer equipped with a variable temperature stage. Collect diffraction patterns at regular temperature intervals during heating and cooling cycles.

Data Analysis:

-

Identify the phases present by comparing the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD).

-

Perform Rietveld refinement on the diffraction data to determine the crystal system, space group, and lattice parameters.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Instrumentation:

-

Differential Scanning Calorimeter.

Sample Preparation:

-

Hermetically seal a small amount (typically 5-10 mg) of the MAI powder in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

Data Collection:

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the highest expected phase transition.

-

Cool the sample at the same rate back to the starting temperature.

-

Perform at least two heating/cooling cycles to ensure reproducibility.

Data Analysis:

-

The phase transition temperatures are identified as the onset or peak temperatures of the endothermic or exothermic events in the DSC thermogram.

-

The enthalpy of the transition can be calculated by integrating the area of the corresponding peak.

Visualizations

Caption: Phase transitions of this compound with increasing temperature.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fundamentally important material whose solid-state properties are crucial for the field of perovskite photovoltaics and potentially for other applications. This guide has summarized the current understanding of its crystal structures and phase transitions, while also highlighting the existing inconsistencies in the literature. The provided experimental protocols offer a starting point for researchers to synthesize and characterize high-quality MAI. Further high-resolution structural studies are needed to resolve the ambiguities in its crystallographic data and to provide a more complete picture of its phase behavior. This will undoubtedly contribute to a more rational design and optimization of perovskite-based materials and devices.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Reversible Decomposition of Single-Crystal Methylammonium Lead Iodide Perovskite Nanorods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107337607A - A kind of preparation method of methylpyridinium iodide ammonium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Methylammonium Iodide for Laboratory Use

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methylammonium (B1206745) iodide (MAI), a critical precursor in the fabrication of perovskite solar cells and other optoelectronic devices. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the chemical pathways and experimental workflows.

Introduction

Chemical Reaction Pathway

The synthesis of methylammonium iodide proceeds through a straightforward acid-base neutralization reaction between methylamine (B109427) (CH₃NH₂) and hydroiodic acid (HI). The methylamine acts as a base, and the hydroiodic acid provides the iodide ion.

References

The Solubility of Methylammonium Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylammonium (B1206745) iodide (MAI) in various organic solvents, a critical parameter for its application in perovskite solar cells, organic synthesis, and other advanced materials. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Executive Summary

Methylammonium iodide is a key precursor in the fabrication of perovskite-based optoelectronic devices. Its solubility in organic solvents is a fundamental property that dictates solution processability, film morphology, and ultimately, device performance. This guide aims to be a valuable resource by summarizing existing solubility data and providing a practical methodology for its experimental determination.

Solubility Data of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | High | Not Specified | Commonly used for perovskite precursor solutions.[1][2][3][4][5][6][7][8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Not Specified | Often used in combination with DMF for perovskite synthesis.[1][2][3][4][5][6][7] |

| γ-Butyrolactone (GBL) | C₄H₆O₂ | - | Not Specified | A common solvent for perovskite precursors.[5] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | - | Not Specified | Mentioned as a common solvent for perovskites.[5] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | [9] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | [1] |

| Water | H₂O | Soluble | Not Specified | [1][6] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [9] |

| Chlorobenzene | C₆H₅Cl | Insoluble | Not Specified | Used as an anti-solvent in perovskite film fabrication.[10][11][12] |

| Isopropyl Alcohol (IPA) | C₃H₈O | Limited | Not Specified | A user reported difficulty dissolving 75 mg/mL.[12] |

Experimental Protocol: Determination of Solubility

The following is a generalized and robust methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (MAI), dried under vacuum

-

Organic solvent of interest, anhydrous grade

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Glass evaporating dishes or vials for gravimetric analysis

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential.

-

Pipette a known volume of the organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary kinetics study is recommended to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to rest in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask or collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered saturated solution to the evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the decomposition temperature of MAI but high enough for efficient solvent removal. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal decomposition.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating all the solvent has been removed.

-

The final constant weight represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Solubility (g/L) = (Mass of dissolved MAI in g / Volume of solvent in L)

-

Solubility (mol/L) = (Mass of dissolved MAI in g / Molar mass of MAI) / Volume of solvent in L

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for solubility determination.

Factors Influencing this compound Solubility

This diagram outlines the key factors that can influence the solubility of this compound in organic solvents.

Caption: Factors influencing MAI solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]

- 4. mdpi.com [mdpi.com]

- 5. matec-conferences.org [matec-conferences.org]

- 6. msesupplies.com [msesupplies.com]

- 7. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. noctiluca.eu [noctiluca.eu]

- 10. Characteristics of Perovskite Solar Cells with Methylammonium Iod...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Optical and electronic properties of Methylammonium iodide films

An In-depth Technical Guide to the Optical and Electronic Properties of Methylammonium (B1206745) Iodide Perovskite Films

Introduction

Methylammonium iodide (MAI), an organic ammonium (B1175870) halide, is a critical precursor in the synthesis of methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) perovskite thin films. While MAI itself has distinct properties, its primary role in the field of optoelectronics is as a building block for MAPbI₃. These perovskite films have garnered immense research interest due to their exceptional optical and electronic characteristics, which make them highly suitable for applications in photovoltaics, light-emitting diodes (LEDs), and other optoelectronic devices.[1][2] The remarkable performance of MAPbI₃ is attributed to its high absorption coefficient, long charge carrier diffusion lengths, and tunable bandgap.[1]

This technical guide provides a comprehensive overview of the synthesis, and the optical and electronic properties of methylammonium lead iodide thin films. It includes detailed experimental protocols for material synthesis and film fabrication, summarizes key quantitative data, and presents visual workflows for clarity. The content is intended for researchers and scientists working in materials science, chemistry, physics, and optoelectronics development.

Synthesis and Film Fabrication Protocols

The quality of the MAPbI₃ perovskite film is highly dependent on the purity of the precursors and the fabrication methodology. Below are detailed protocols for the synthesis of the MAI precursor and the subsequent deposition of the perovskite thin film.

Experimental Protocol: Synthesis of this compound (MAI)

This compound is typically synthesized by reacting methylamine (B109427) with hydroiodic acid.

-

Reaction Setup : An aqueous solution of methylamine (CH₃NH₂) (e.g., 40% in water) is placed in a round-bottom flask and cooled to 0 °C in an ice bath.[3][4]

-

Acid Addition : Hydroiodic acid (HI) (e.g., 57 wt. % in water) is added dropwise to the methylamine solution while stirring continuously.[3] The reaction is exothermic and maintaining a low temperature is crucial.

-

Stirring : The solution is left to stir for a period, typically around 2 hours, at 0 °C to ensure the reaction goes to completion.[3][4]

-

Solvent Removal : The solvent is removed from the resulting solution using a rotary evaporator. This process yields a yellow-white crystalline powder.[3]

-

Purification : The obtained MAI crystals are purified by washing multiple times with a solvent in which MAI is insoluble, such as diethyl ether, followed by filtration and drying under vacuum.[3]

Experimental Protocol: Perovskite Film Deposition

MAPbI₃ films can be fabricated through various methods, broadly categorized as solution-processing and vapor-based techniques.

1. One-Step Solution Processing (Spin Coating) This method involves spin-coating a precursor solution containing a stoichiometric mixture of MAI and a lead halide (e.g., PbI₂) onto a substrate.

-

Precursor Solution : Stoichiometric amounts of MAI and PbI₂ are dissolved in a solvent like N,N-dimethylformamide (DMF) to form the perovskite precursor solution.[3]

-

Substrate Preparation : Substrates (e.g., FTO-coated glass) are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.[5]

-

Spin Coating : A small volume of the precursor solution is dispensed onto the substrate, which is then spun at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds).[3][5][6]

-

Annealing : The coated substrate is annealed on a hot plate at a specific temperature (e.g., 100-150 °C) for a duration ranging from 5 to 60 minutes to promote crystallization and form the dark brown MAPbI₃ perovskite phase.[3][6][7]

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Video: Low Pressure Vapor-assisted Solution Process for Tunable Band Gap Pinhole-free Methylammonium Lead Halide Perovskite Films [jove.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Methylammonium Iodide in Perovskite Crystal Engineering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methylammonium (B1206745) iodide (MAI) in the formation of methylammonium lead iodide (MAPbI₃) perovskite crystals. A comprehensive understanding of MAI's role is paramount for the controlled synthesis of high-quality perovskite films, which are foundational for advancements in photovoltaics and other optoelectronic applications. This document provides a detailed overview of the underlying mechanisms, experimental protocols, and the profound impact of MAI on the structural and functional properties of perovskite materials.

The Core Function of Methylammonium Iodide in Perovskite Synthesis

This compound serves as the organic cation source in the synthesis of the archetypal hybrid organic-inorganic perovskite, methylammonium lead iodide (CH₃NH₃PbI₃). The formation of the perovskite crystal structure is a self-assembly process where MAI reacts with a lead halide precursor, typically lead iodide (PbI₂), to form the characteristic ABX₃ crystal structure. In this structure, the methylammonium cation (MA⁺) occupies the 'A' site, the lead cation (Pb²⁺) occupies the 'B' site, and the iodide anion (I⁻) occupies the 'X' site, forming a network of corner-sharing PbI₆ octahedra with the MA⁺ cations situated in the interstitial voids.

The reaction can be represented by the following equation:

CH₃NH₃I (MAI) + PbI₂ → CH₃NH₃PbI₃ (MAPbI₃)

The stoichiometry and concentration of MAI are critical parameters that significantly influence the crystallization process, morphology, and ultimate performance of the resulting perovskite film.

Kinetics and Thermodynamics of Perovskite Formation

The formation of MAPbI₃ from MAI and PbI₂ is a complex process that can be influenced by both kinetic and thermodynamic factors. The reaction pathway is highly dependent on the solvent system and processing conditions, such as temperature.

In many solvent systems, particularly those involving strongly coordinating solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), the reaction does not proceed directly. Instead, it involves the formation of intermediate solvate phases.[1] The crystallization of the final perovskite phase then occurs through the decomposition of these intermediates. The kinetics of both the formation of the intermediate phase and its subsequent conversion to the perovskite phase are temperature-dependent, with higher temperatures generally accelerating the process.[1]

The crystallization process can be under either kinetic or thermodynamic control.[2] Fast crystallization, often induced by methods like anti-solvent quenching, can lead to the formation of metastable phases. In contrast, slower processes, such as slow solvent evaporation, allow the system to reach a more thermodynamically stable state.[2]

Impact of this compound on Crystal Structure and Morphology

The concentration and loading time of this compound have a profound effect on the crystal structure, grain size, and surface morphology of the perovskite film. These factors are crucial as they directly impact the material's optoelectronic properties and the performance of devices fabricated from it.

3.1. Control of Crystal Morphology:

By carefully controlling the amount of MAI and the reaction conditions, it is possible to synthesize MAPbI₃ with various well-defined morphologies, including nanoplates, nanocubes, and nanorods.[3] The morphology, in turn, influences the material's photoluminescence intensity and carrier lifetime.[3]

3.2. Grain Size and Film Quality:

An excess of MAI in the precursor solution or post-treatment with MAI vapor has been shown to promote the growth of larger crystal grains and reduce the density of pinholes and defects within the perovskite film.[4][5] Larger grains are generally desirable as they reduce the number of grain boundaries, which can act as sites for charge recombination, thereby improving device efficiency. The use of excess MAI can also help to "heal" defects in the crystal structure and improve the overall crystallinity.[5]

3.3. Stability Enhancement:

Interestingly, an excess molar ratio of MAI to PbI₂ has been found to dramatically increase the stability of the perovskite film over time.[4][6] It is proposed that the excess MAI can reconstruct the perovskite material, compensating for any decomposition back to PbI₂ and thereby stabilizing the crystal structure.[4][6] Perovskite films prepared with a high MAI to PbI₂ ratio have shown significantly longer lifetimes when exposed to ambient air.[6]

The following diagram illustrates the influence of MAI concentration on the resulting perovskite film morphology and properties.

Influence of this compound on Optoelectronic Properties

The structural and morphological changes induced by MAI directly translate to significant alterations in the optoelectronic properties of the perovskite material.

-

Photoluminescence (PL): The intensity of the photoluminescence is strongly correlated with the crystal quality. Films with larger grains and fewer defects, often achieved with optimized MAI concentrations, exhibit stronger PL intensity.[3]

-

Carrier Lifetime: The carrier lifetime, a crucial parameter for solar cell efficiency, is also enhanced in high-quality films. Nanoplates, for instance, have been shown to have a longer carrier lifetime compared to nanocubes and nanorods.[3]

-

Bandgap: The morphology of the perovskite nanocrystals can have an effect on the bandgap. For example, nanorods have been observed to have a slightly smaller bandgap compared to nanocubes and nanoplates.[3]

The following table summarizes the quantitative effects of varying MAI concentrations on key perovskite properties as reported in the literature.

| MAI:PbI₂ Molar Ratio | Resulting Grain Size | Film Stability (in air) | Power Conversion Efficiency (PCE) | Reference(s) |

| 1:1 (Stoichiometric) | ~100 nm | ~5 days | Lower | [5] |

| 5:1 | ~1 µm | ~13 days | Higher | [4][5][6] |

| 25:1 | Needle-like (~400 nm diameter) | ~20 days | Optimized | [4][5][6] |

Experimental Protocols

Precise and reproducible experimental protocols are essential for the fabrication of high-performance perovskite devices. Below are detailed methodologies for the synthesis of MAI and a typical two-step sequential deposition for MAPbI₃ perovskite films.

5.1. Synthesis of this compound (MAI)

-

Materials:

-

Methylamine (CH₃NH₂, 40% in aqueous solution or 33% in ethanol)

-

Hydroiodic acid (HI, 57% in water)

-

Ethanol (absolute)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask placed in an ice bath (0 °C), slowly add hydroiodic acid dropwise to a stirred solution of methylamine. The reaction is exothermic and should be controlled.[7][8]

-

Continue stirring the solution for approximately 2 hours at 0 °C.[7]

-

Remove the solvent using a rotary evaporator to obtain a yellowish-white crystalline powder.[7]

-

To purify the product, wash the crystals multiple times with diethyl ether by sonication, followed by filtration.[7]

-

Dry the purified white crystals of CH₃NH₃I overnight under vacuum.[7]

-

Store the synthesized MAI in a desiccator or glovebox to prevent moisture absorption.

-

5.2. Two-Step Sequential Deposition of MAPbI₃ Perovskite Film

This method involves the initial deposition of a PbI₂ film, which is then converted to MAPbI₃ by immersion in a MAI solution.

-

Materials:

-

Lead iodide (PbI₂)

-

This compound (MAI)

-

N,N-dimethylformamide (DMF) or other suitable solvent

-

Substrates (e.g., FTO-coated glass)

-

-

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (B130326). Dry the substrates with a nitrogen stream.

-

PbI₂ Deposition:

-

Prepare a solution of PbI₂ in a suitable solvent (e.g., DMF) at a desired concentration (e.g., 1 M).

-

Spin-coat the PbI₂ solution onto the cleaned substrate. Typical spin-coating parameters are 3000-6000 rpm for 30-60 seconds.

-

Anneal the PbI₂-coated substrate on a hotplate at a temperature of 70-100 °C for 10-30 minutes to remove the solvent and form a uniform film.

-

-

Conversion to Perovskite:

-

Prepare a solution of MAI in a solvent like isopropanol (e.g., 10 mg/mL).

-

Immerse the PbI₂-coated substrate in the MAI solution for a specific duration (the immersion time is a critical parameter affecting film morphology).[9]

-

Alternatively, spin-coat the MAI solution onto the PbI₂ film.

-

-

Annealing:

-

Anneal the film on a hotplate at a temperature typically between 100 °C and 150 °C for 10-60 minutes to promote the complete conversion to the perovskite phase and improve crystallinity.[10]

-

-

The following diagram outlines the workflow for a typical two-step sequential deposition process.

Decomposition Pathway

Understanding the decomposition of MAPbI₃ is crucial for addressing the long-term stability challenges of perovskite-based devices. The decomposition process often involves the loss of the organic components, including MAI. Under stimuli such as heat, moisture, or illumination, MAPbI₃ can decompose back into PbI₂.[11] The reversible nature of the formation reaction also implies that an environment rich in MAI vapor can help to suppress this decomposition.[12]

The following diagram illustrates the simplified formation and decomposition pathway of MAPbI₃.

Conclusion

This compound is not merely a passive component in perovskite synthesis but an active agent that dictates the kinetics of formation, the final crystal structure and morphology, and ultimately, the optoelectronic properties and stability of the resulting material. A thorough and nuanced understanding of the role of MAI, from precursor stoichiometry to its involvement in dynamic healing processes, is indispensable for the rational design and fabrication of high-performance and stable perovskite-based devices. The experimental protocols and data presented in this guide offer a foundational framework for researchers to control and optimize the synthesis of methylammonium lead iodide perovskites for a wide range of applications.

References

- 1. Frontiers | Temperature-Dependent Crystallization Mechanisms of Methylammonium Lead Iodide Perovskite From Different Solvents [frontiersin.org]

- 2. Interplay of Kinetic and Thermodynamic Reaction Control Explains Incorporation of Dithis compound into CsPbI3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01304A [pubs.rsc.org]

- 6. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. Crystal Growth and Dissolution of Methylammonium Lead Iodide Perovskite in Sequential Deposition: Correlation between Morphology Evolution and Photovoltaic Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase transition kinetics and surface binding states of methylammonium lead iodide perovskite - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. communities.springernature.com [communities.springernature.com]

- 12. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]

The Advent of a Solar Revolution: A Technical Guide to Methylammonium Iodide in Perovskite Solar Cells

A deep dive into the discovery, history, and application of Methylammonium (B1206745) Iodide (MAI), the cornerstone organic cation that launched the perovskite solar cell era. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the material's synthesis, its integration into photovoltaic devices, and the evolution of its role in achieving high-efficiency solar energy conversion.

Introduction

In the landscape of renewable energy, the emergence of perovskite solar cells (PSCs) represents a paradigm shift, driven by their rapid increase in power conversion efficiency and low-cost fabrication methods. At the heart of this revolution lies a class of organic-inorganic hybrid materials, with methylammonium lead iodide (CH₃NH₃PbI₃) being the archetypal compound that ignited widespread research interest. This technical guide focuses on the discovery and history of methylammonium iodide (MAI) in solar cell research, providing a detailed account of its synthesis, the evolution of its use in device fabrication, and its fundamental role in the remarkable performance of perovskite photovoltaics.

The Genesis of this compound in Solar Cells: A Historical Perspective

The story of methylammonium lead iodide in photovoltaics began in 2009 with a seminal paper by Kojima, Teshima, Shirai, and Miyasaka.[1][2][3][4][5][6] They were the first to use the organic-inorganic hybrid perovskites, methylammonium lead iodide (CH₃NH₃PbI₃) and methylammonium lead bromide (CH₃NH₃PbBr₃), as sensitizers in a dye-sensitized solar cell (DSSC) architecture.[3] This initial work, which reported a power conversion efficiency (PCE) of 3.8% for the iodide-based cell, marked the birth of perovskite solar cells.[1][2][3]

A significant breakthrough occurred in 2012 when Park and Grätzel, and independently Snaith, introduced the first solid-state perovskite solar cell.[4] This innovation replaced the liquid electrolyte used in DSSCs with a solid-state hole-transporting material (HTM), spiro-OMeTAD. This development not only improved device stability but also dramatically increased the power conversion efficiency to around 10%, sparking an exponential growth in research and development in the field.

Key Milestones:

-

2009: Kojima et al. report the first use of CH₃NH₃PbI₃ in a liquid-junction solar cell, achieving a PCE of 3.8%.[1][2][3]

-

2012: The first solid-state perovskite solar cells are demonstrated, pushing efficiencies to ~10%.[4]

-

Subsequent Years: Rapid advancements in fabrication techniques, including one-step and two-step deposition methods, and the use of additives and compositional engineering, have led to PCEs exceeding 25% for single-junction perovskite solar cells.

Synthesis of this compound (MAI)

The synthesis of high-purity this compound is a critical first step in the fabrication of high-performance perovskite solar cells. The most common method is an acid-base reaction between methylamine (B109427) (CH₃NH₂) and hydroiodic acid (HI).

Experimental Protocol: Synthesis of this compound

A widely adopted procedure for the synthesis of MAI is as follows:

-

Reaction Setup: A solution of methylamine (e.g., 40% in methanol) is placed in a round-bottom flask and cooled in an ice bath (0 °C).

-

Acid Addition: Hydroiodic acid (e.g., 57 wt. % in water) is added dropwise to the methylamine solution while stirring continuously.[7] The reaction is exothermic and maintaining a low temperature is crucial.

-

Stirring: The reaction mixture is stirred for a period of time (e.g., 2 hours) at 0 °C to ensure complete reaction.[7]

-

Solvent Removal: The solvent is removed from the resulting solution using a rotary evaporator.

-

Purification: The crude product, a white to yellowish solid, is purified by recrystallization. This is often done by washing the solid with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[7]

-

Drying: The purified this compound crystals are dried under vacuum overnight to remove any residual solvent.[7]

Fabrication of Methylammonium Lead Iodide Perovskite Solar Cells

The fabrication of CH₃NH₃PbI₃ perovskite films for solar cells has evolved significantly, with one-step and two-step solution-processing methods being the most prevalent.

One-Step Deposition Method

In the one-step method, a precursor solution containing a stoichiometric mixture of MAI and lead iodide (PbI₂) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) is deposited onto a substrate, typically by spin-coating.[8] Subsequent annealing promotes the formation of the crystalline perovskite film.

-

Precursor Solution Preparation: Equimolar amounts of MAI and PbI₂ are dissolved in a suitable solvent (e.g., DMF:DMSO 4:1 v/v) to a desired concentration (e.g., 1.5 M).[9] The solution is typically stirred at an elevated temperature (e.g., 65 °C) to ensure complete dissolution.[9]

-

Substrate Preparation: A substrate, commonly fluorine-doped tin oxide (FTO) glass, is cleaned and coated with an electron transport layer (ETL), such as a compact layer of titanium dioxide (c-TiO₂).[9]

-

Deposition: The perovskite precursor solution is dispensed onto the ETL-coated substrate and spin-coated at a specific speed and duration (e.g., 4000 rpm for 40 s) to create a uniform wet film.[8]

-

Annealing: The substrate with the wet film is then annealed on a hotplate at a specific temperature and for a set time (e.g., 150 °C for 5 minutes) to facilitate solvent evaporation and crystallization of the CH₃NH₃PbI₃ perovskite.[8]

-

Device Completion: A hole transport layer (HTL), such as spiro-OMeTAD, and a metal back contact (e.g., gold or silver) are sequentially deposited on top of the perovskite layer to complete the solar cell device.

Two-Step Deposition Method

The two-step, or sequential, deposition method involves the deposition of PbI₂ first, followed by its conversion to CH₃NH₃PbI₃ upon exposure to a solution of MAI.[10] This method can offer better control over the perovskite film morphology.

-

PbI₂ Deposition: A solution of PbI₂ in a solvent like DMF is spin-coated onto the prepared substrate (ETL-coated FTO).[8] The film is then dried on a hotplate (e.g., 150 °C for 15 minutes).[8]

-

Conversion to Perovskite: The PbI₂-coated substrate is then immersed in or spin-coated with a solution of MAI in a different solvent, typically isopropanol.[8][9] The MAI reacts with the PbI₂ to form the CH₃NH₃PbI₃ perovskite.

-

Annealing: A final annealing step (e.g., 100 °C for 45 minutes) is often employed to improve the crystallinity of the perovskite film.[9]

-

Device Completion: Similar to the one-step method, an HTL and a metal contact are deposited to finalize the device.

The Role of this compound in Perovskite Solar Cell Performance and Stability

This compound is not merely a passive component of the perovskite structure; it plays a crucial role in the optoelectronic properties and the overall stability of the solar cell.

Structural and Optoelectronic Properties

The methylammonium cation (CH₃NH₃⁺) occupies the A-site in the ABX₃ perovskite crystal lattice. Its size and rotational dynamics influence the crystal symmetry and the electronic band structure of the material. CH₃NH₃PbI₃ exhibits a direct bandgap of approximately 1.55-1.60 eV, which is ideal for single-junction solar cells. It also possesses a high absorption coefficient, allowing for the use of thin absorber layers.

The Impact of Excess this compound

Research has shown that using a non-stoichiometric precursor solution with an excess of MAI can significantly improve the performance and stability of perovskite solar cells.[11][12][13]

-

Improved Crystallinity and Morphology: Excess MAI can lead to the formation of larger perovskite grains with fewer pinholes, which reduces charge recombination at grain boundaries.

-

Defect Passivation: Unreacted MAI at the grain boundaries and surfaces of the perovskite film can passivate iodide vacancy defects, which are detrimental to device performance.

-

Enhanced Stability: The presence of excess MAI can suppress the thermal decomposition of the perovskite film.[11][12][13] Studies have shown that increasing the molar ratio of MAI to PbI₂ can significantly extend the lifetime of the perovskite film in ambient conditions.[11][12] For instance, increasing the PbI₂:MAI molar ratio from 1:5 to 1:25 was found to dramatically increase the stability of the perovskite film.[11][12]

Quantitative Data on Methylammonium Lead Iodide Solar Cell Performance

The table below summarizes the evolution of key photovoltaic parameters for methylammonium lead iodide-based solar cells, highlighting the rapid progress in the field.

| Year | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Key Advancement | Reference |

| 2009 | Liquid-junction DSSC | 3.8% | 0.61 V | 10.5 mA/cm² | 0.57 | First use of CH₃NH₃PbI₃ in a solar cell | Kojima et al.[3] |

| 2012 | Solid-state, mesoporous TiO₂ | 9.7% | 0.888 V | 17.0 mA/cm² | 0.65 | Introduction of solid-state hole transporter | Kim et al. |

| 2014 | Planar Heterojunction | ~15% | ~1.0 V | ~20 mA/cm² | ~0.75 | Optimization of deposition techniques | [14] |

| 2021 | n-i-p architecture | 14.56% | 1.05 V | 22.21 mA/cm² | 0.6258 | Optimization of precursor concentrations | [9][15] |

| Present | Various advanced architectures | >25% | >1.1 V | >24 mA/cm² | >0.80 | Interface engineering, defect passivation | Various |

Conclusion

This compound has been a central figure in the remarkable journey of perovskite solar cells, from their humble beginnings to their current position as a leading next-generation photovoltaic technology. Its ease of synthesis and processing, coupled with its favorable optoelectronic properties, has enabled the rapid development of high-efficiency solar cells. While challenges related to the long-term stability of methylammonium-based perovskites remain, the fundamental understanding gained from studying this archetypal material continues to guide the development of more robust and efficient perovskite compositions. The history of this compound in solar cell research is a testament to the power of materials discovery and innovation in addressing the global need for clean and sustainable energy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organometal halide perovskites as visible-light sensitizers for photovoltaic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Kojima, A., Teshima, K., Shirai, Y. and Miyasaka, T. (2009) Organometal Halide Perovskites as Visible-Light Sensitizers for Photovoltaic Cells. Journal of the American Chemical Society, 131, 6050-6051. - References - Scientific Research Publishing [scirp.org]

- 7. rsc.org [rsc.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic insights into the key role of this compound in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Mechanistic insights into the key role of this compound in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors [mdpi.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Methylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Methylammonium iodide (MAI). The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment. This document outlines the toxicological properties of MAI, details relevant experimental protocols for hazard assessment, and provides guidelines for safe handling, storage, and disposal.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | CH₆IN | [2][4] |

| Molecular Weight | 158.97 g/mol | [3][4] |

| Melting Point | 270-280 °C | [3] |

| Solubility | Soluble in water and methanol. | [5] |

| Appearance | White to off-white powder/crystals. | [2] |

Toxicological Data

GHS Hazard Classification: [5][6]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[6]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[6]

Quantitative Toxicity Data (Methylamine as a surrogate):

As a conservative estimation, the toxicity data for methylamine (B109427) is presented. It is crucial to handle this compound with the assumption that it possesses similar or greater toxicity.

| Substance | Test | Route | Species | Value | Reference |

| Methylamine | LD50 | Oral | Rat | 100 mg/kg | [7] |

| Methylamine | LD50 | Oral | Rat | 698 mg/kg | |

| Methylamine | LC50 | Inhalation | Mouse | 2400 mg/m³/2H | [7] |

| Methylamine | LC50 | Inhalation | Rat | 448 ppm/2.5H | [7] |

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the hazards of chemical substances. The following are detailed methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method determines the acute oral toxicity of a substance and allows for its classification.[8][9][10][11]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.[12]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle.[12] Standard laboratory diet and drinking water are provided ad libitum.[12]

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8][13]

-

Procedure: The test is conducted in a stepwise manner using three animals per step. The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[8][9]

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Acute Dermal Toxicity (OECD 402)

This test assesses the potential for a substance to cause toxicity through skin contact.[12][14][15][16][17]

Methodology:

-

Animal Selection: Healthy young adult rodents (rats are preferred) with intact skin are used.[12] Typically, nulliparous, non-pregnant females are chosen.[12]

-

Preparation of Animals: The day before the test, fur is removed from the dorsal area of the trunk of the test animals.[12]

-

Application of Test Substance: The substance is applied uniformly over an area of at least 10% of the total body surface area.[16] The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[16]

-

Dose Levels: A limit test is often performed first at a dose of 2000 mg/kg body weight. If toxicity is observed, a full study with multiple dose groups is conducted.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Caption: Workflow for OECD 403 Acute Inhalation Toxicity Test.

Potential Toxicological Signaling Pathways

Direct studies on the toxicological signaling pathways of this compound are scarce. However, based on its constituent ions, iodide and methylammonium, potential mechanisms can be inferred.

Iodide-Induced Toxicity

Excess iodide is known to induce apoptosis in thyroid cells through a mechanism involving the generation of reactive oxygen species (ROS) and oxidative stress. [18][19][20][21]This process appears to be independent of the p53 tumor suppressor protein. [18][19]

Methylamine-Induced Toxicity

Methylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO) to produce formaldehyde (B43269) and hydrogen peroxide, both of which are cytotoxic. [22]This pathway may contribute to endothelial cell damage. [22]Studies have also shown that methylamine can be neurotoxic, particularly to developing neurons. [23]

Proposed Toxicological Signaling Pathway for this compound

Caption: Inferred toxicological pathways of MAI components.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. [6]* Skin Protection: Wear impervious gloves (inspect before use) and a lab coat. [6]For extensive handling, a full chemical-resistant suit may be necessary.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood or in case of insufficient ventilation. [6]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [6]* Avoid contact with skin, eyes, and clothing. [6]* Avoid formation of dust and aerosols. [6]* Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [6]

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. [6]* First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [6] * Skin Contact: Wash off with soap and plenty of water. Consult a physician. [6] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6] * Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [6]

-

Waste Disposal

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company. [6]* Contaminated packaging should be disposed of as unused product. [6]* Do not let the product enter drains. [6]

Thermal Decomposition and Hazardous Reactivity

This compound is stable under recommended storage conditions. [6]However, upon heating, it can decompose. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide. [6]It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. [6]

Conclusion

This compound presents moderate acute toxicity hazards, including oral toxicity, skin and eye irritation, and respiratory irritation. While specific quantitative toxicity data for MAI is limited, a conservative approach based on the toxicity of its components is prudent. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and handling within a controlled environment like a fume hood, is essential for minimizing exposure risks. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the toxicological properties of MAI and similar materials. Further research into the specific toxicological mechanisms and quantitative hazard assessment of this compound is warranted to ensure the continued safe use of this important precursor in research and development.

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. This compound 98 14965-49-2 [sigmaaldrich.com]

- 4. sodiumiodide.net [sodiumiodide.net]

- 5. Methylamine hydroiodide | CH6IN | CID 519034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 11. oecd.org [oecd.org]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Iodide excess induces apoptosis in thyroid cells through a p53-independent mechanism involving oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. In vitro study of acute toxic effects of high iodide doses in human thyroid follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Excess Iodide Induces an Acute Inhibition of the Sodium/Iodide Symporter in Thyroid Male Rat Cells by Increasing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytotoxic effects of monodansylcadaverine and methylamine in primary cultures of rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical formula and molecular weight of Methylammonium iodide.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

| Property | Value | References |

| Chemical Formula | CH₆IN | [5][6][7] |

| Molecular Weight | 158.97 g/mol | [1][5][6] |

| CAS Number | 14965-49-2 | [5][6][7] |

| Appearance | White to yellow powder or crystals | [1][6] |

| Melting Point | 270-280 °C | [1] |

| Synonyms | Methylamine (B109427) hydroiodide, MAI | [2][5][6] |

Synthesis and Experimental Protocols

The synthesis of high-purity methylammonium (B1206745) iodide is a crucial first step for the fabrication of high-performance perovskite devices. Subsequently, this synthesized MAI is used in conjunction with a lead halide, such as lead iodide (PbI₂), to form the perovskite structure.

Experimental Protocol 1: Synthesis of Methylammonium Iodide

This protocol describes a common method for the synthesis of this compound from methylamine and hydroiodic acid.[8][9]

Materials:

-

Methylamine solution (e.g., 40% in methanol (B129727) or water)[8][9]

-

Hydroiodic acid (e.g., 57% in water)[8]

-

Diethyl ether (anhydrous)[8]

-

Round bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a round bottom flask placed in an ice bath, add the methylamine solution and begin stirring.

-

Slowly add a stoichiometric amount of hydroiodic acid dropwise to the methylamine solution while continuing to stir.[8][9]

-

Remove the solvent using a rotary evaporator to obtain a yellowish-white solid.[8]

-

The crude product can be purified by recrystallization. Wash the solid multiple times with diethyl ether by sonication, followed by filtration.[8]

-

Dry the purified white crystals of this compound overnight in a vacuum oven.[8]

Experimental Protocol 2: Fabrication of a MAPbI₃ Perovskite Film (One-Step Method)

This protocol outlines a widely used one-step solution-processing method for depositing a methylammonium lead iodide (MAPbI₃) perovskite film.[10]

Materials:

-

This compound (MAI), synthesized as per Protocol 1

-

Lead (II) iodide (PbI₂)

-

N,N-dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Chlorobenzene (B131634) (or another suitable anti-solvent)

-

Substrates (e.g., FTO-coated glass with an electron transport layer)

-

Spin coater

-

Hotplate

Procedure:

-

Precursor Solution Preparation: In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a standard MAPbI₃ solution, dissolve 159 mg of this compound (MAI) and 461 mg of PbI₂ in a co-solvent of 600 µL of DMF and 78 µL of DMSO.[10]

-

Stir the solution at an elevated temperature (e.g., 60-70°C) for at least 2 hours to ensure complete dissolution.[8][10]

-

Film Deposition: a. Transfer the prepared substrates into the glovebox. b. Dispense the perovskite precursor solution onto the substrate. c. Spin-coat the solution at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).[10]

-

Anti-Solvent Quenching: During the spin-coating process (e.g., around the 10-second mark), dispense a small amount (e.g., 100 µL) of an anti-solvent like chlorobenzene onto the spinning substrate. This induces rapid crystallization and a more uniform film.[10]

-

Annealing: Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100°C) for a defined time (e.g., 60 minutes) to promote crystal growth and remove residual solvent.[10]

Workflow and Process Visualization

The following diagrams illustrate the key processes involving this compound, from its synthesis to its application in perovskite solar cell fabrication.

Caption: Workflow for the synthesis of this compound.

Caption: One-step fabrication of a MAPbI₃ perovskite film.

References

- 1. americanelements.com [americanelements.com]

- 2. msesupplies.com [msesupplies.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. This compound | 14965-49-2 [chemicalbook.com]

- 6. noctiluca.eu [noctiluca.eu]

- 7. This compound [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Methylammonium Iodide: A Comprehensive Technical Guide

CAS Number: 14965-49-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylammonium (B1206745) iodide (MAI), an organohalide salt with the chemical formula CH₃NH₃I, has emerged as a pivotal precursor material in the field of perovskite optoelectronics, particularly in the fabrication of high-efficiency perovskite solar cells.[1] This technical guide provides an in-depth overview of the core chemical and physical properties of Methylammonium iodide, detailed experimental protocols for its synthesis and the subsequent fabrication of perovskite thin films, and a summary of its current and potential applications beyond photovoltaics. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Core Properties and Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14965-49-2 | [2][6][7] |

| Molecular Formula | CH₆IN | [2][3] |

| Molecular Weight | 158.97 g/mol | [2][3][6] |

| Appearance | White powder or crystals | [2][3] |

| Solubility | Poorly soluble in water, readily soluble in ethyl alcohol and diethyl ether. | [3] |

Characterization of this compound and the perovskite films derived from it is crucial for quality control and device optimization. Common analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size of perovskite films.[8]

-

UV-Vis Spectroscopy: To determine the optical absorption properties and bandgap.[9]

-

Atomic Force Microscopy (AFM): To investigate the surface topography.[10]

Synthesis and Experimental Protocols

Synthesis of this compound Powder

A common laboratory-scale synthesis of this compound involves the reaction of methylamine (B109427) with hydroiodic acid.

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: Add aqueous methylamine (e.g., 40%) to a flask and cool it to 0 °C in an ice bath with continuous stirring.

-

Acid Addition: Slowly add aqueous hydroiodic acid (e.g., 57%) dropwise to the cooled methylamine solution.

-

Reaction: Allow the solution to stir for approximately two hours at 0 °C.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain yellow-white crystals.

-

Purification: Wash the resulting crystals multiple times with diethyl ether, using sonication to aid the process.

-

Drying: Filter the washed crystals and dry them overnight under a vacuum to yield pure white crystals of this compound.

Fabrication of Methylammonium Lead Iodide Perovskite Thin Films

This compound is a key ingredient in the formation of methylammonium lead iodide (CH₃NH₃PbI₃) perovskite films, which are the active layer in many perovskite solar cells.

Experimental Protocol: Two-Step Spin Coating for Perovskite Film Fabrication [9][11]

-

Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

-

Lead Iodide Deposition: Prepare a solution of lead iodide (PbI₂) in a solvent like N,N-dimethylformamide (DMF). Spin-coat the PbI₂ solution onto the prepared substrate and then dry it on a hot plate.

-

This compound Treatment: Prepare a solution of this compound in a solvent such as isopropanol. Deposit the MAI solution onto the PbI₂-coated substrate and spin-coat.

-

Annealing: Anneal the resulting film on a hot plate to facilitate the conversion to the perovskite crystal structure.

Applications

Photovoltaics

The primary application of this compound is as a precursor for the light-absorbing layer in perovskite solar cells.[1] The formation of methylammonium lead iodide perovskites from MAI and lead iodide has led to solar cells with rapidly increasing power conversion efficiencies.

Table 2: Performance of this compound Based Perovskite Solar Cells

| Parameter | Reported Value | Reference |

| Power Conversion Efficiency (PCE) | Up to 18.89% | [12] |

| Fill Factor | Over 80% | [12] |

| Grain Size of Perovskite Film | Over 800 nm | [12] |

Drug Development and Other Applications

While the focus has been on optoelectronics, there is emerging research into other applications of this compound.

-

Pharmaceuticals: Innovative derivatives combining this compound with existing pharmaceutical compounds are being explored. For instance, modified methylammonium formulations have been shown to enhance the bioavailability of iodine in ophthalmic solutions.[13]

-

Gamma-Ray Detection: Research suggests that this compound's stopping power exceeds that of sodium iodide crystals, indicating potential applications in gamma-ray detection.[13]

Safety and Toxicology

Table 3: Toxicological Data for Methylammonium Lead Iodide (MAPbI₃)

| Cell Line | Effect | Concentration | Exposure Time | Reference |

| SH-SY5Y (neuroblastoma) | Significant cell death (10-30%) | 50 µg/ml | 7 days | [16] |

| A549 (lung epithelial) | No significant cell demise | Up to 200 µg/ml | Up to 7 days | [15] |

Conclusion

This compound is a cornerstone material in the advancement of perovskite technologies. Its synthesis and application in perovskite solar cells are well-documented, with ongoing research continually improving device performance and stability. While its primary role has been in photovoltaics, emerging applications in pharmaceuticals and other areas of electronics highlight its versatility. However, the toxicological aspects, particularly concerning the lead content in the resulting perovskites, necessitate careful handling and further research into more environmentally benign alternatives.

References

- 1. warshel.com [warshel.com]

- 2. rsc.org [rsc.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing Methylammonium Lead Iodide Perovskite Synthesis for Solar Cells via Two-step Spin Coating with Mixed Solvents | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. A this compound healing method for CH<sub>3</sub>NH<sub>3</sub>PbI<sub>3</sub> perovskite solar cells with high fill factor over 80% [jos.ac.cn]

- 13. High-Purity this compound for Photovoltaics & Research [sincerechemicals.com]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. Health hazards of methylammonium lead iodide based perovskites: cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Guide to Basic Characterization of Methylammonium Iodide (MAI) Powder

Abstract: Methylammonium (B1206745) iodide (CH₃NH₃I or MAI) is a critical precursor material in the synthesis of organic-inorganic hybrid perovskites, which are at the forefront of photovoltaic research. The purity, crystallinity, thermal stability, and morphology of the initial MAI powder directly influence the quality and performance of the resulting perovskite films and devices. This guide provides an in-depth overview of the fundamental techniques for characterizing MAI powder, offering detailed experimental protocols and expected quantitative data for researchers and scientists in the field.

Introduction